molecular formula C15H23N B1443074 (4-Methylcyclohexyl)(2-methylphenyl)methanamine CAS No. 1250898-91-9

(4-Methylcyclohexyl)(2-methylphenyl)methanamine

Cat. No.: B1443074
CAS No.: 1250898-91-9
M. Wt: 217.35 g/mol
InChI Key: DKTSNKIUBHRNPS-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)(2-methylphenyl)methanamine is an organic compound with the molecular formula C15H23N It is a derivative of methanamine, featuring a cyclohexyl ring substituted with a methyl group and a phenyl ring also substituted with a methyl group

Properties

IUPAC Name

(4-methylcyclohexyl)-(2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13,15H,7-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTSNKIUBHRNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanamine typically involves the reaction of 4-methylcyclohexylamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(2-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

(4-Methylcyclohexyl)(2-methylphenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylcyclohexyl)(phenyl)methanamine
  • (Cyclohexyl)(2-methylphenyl)methanamine
  • (4-Methylcyclohexyl)(2-chlorophenyl)methanamine

Uniqueness

(4-Methylcyclohexyl)(2-methylphenyl)methanamine is unique due to the presence of both a cyclohexyl and a methyl-substituted phenyl group. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Overview

(4-Methylcyclohexyl)(2-methylphenyl)methanamine, with the molecular formula C15H23N, is an organic compound that has garnered interest in various fields, particularly in biology and medicinal chemistry. This compound is a derivative of methanamine, featuring a cyclohexyl ring and a phenyl ring, both substituted with methyl groups. Its potential biological activities are being explored for various applications, including drug development and enzyme interaction studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to a range of biological effects. The precise pathways involved can vary based on the target molecules and the biological systems being studied.

1. Cellular Processes

Research indicates that this compound may influence various cellular processes. It has been investigated for its effects on:

  • Cell Proliferation : Studies suggest that this compound can affect the growth rates of certain cell lines, indicating potential applications in cancer research.
  • Enzyme Interactions : The compound has shown promise in modulating enzyme activities, which could be important for therapeutic applications.

2. Pharmacological Properties

The compound is being explored for its pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Potential Therapeutic Uses : Its structural characteristics suggest potential utility in developing new therapeutic agents targeting various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cell ProliferationAffects growth rates in specific cell lines
Enzyme ModulationModulates activity of key enzymes
AntimicrobialExhibits potential antimicrobial effects
Therapeutic PotentialInvestigated for use in drug development

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction between 4-methylcyclohexylamine and 2-methylbenzyl chloride under basic conditions. This process can be scaled up using continuous flow reactors in industrial settings to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylcyclohexyl)(2-methylphenyl)methanamine
Reactant of Route 2
(4-Methylcyclohexyl)(2-methylphenyl)methanamine

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